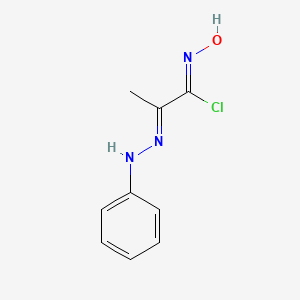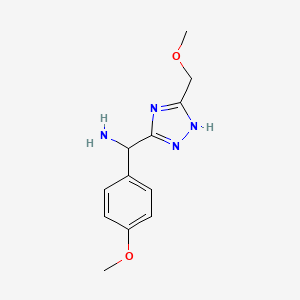
N-hydroxy-2-(phenylhydrazono)propanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-2-(phenylhydrazono)propanimidoyl chloride is a chemical compound with the molecular formula C₉H₁₀ClN₃O. It is known for its unique structure, which includes a phenylhydrazono group and a hydroxy group attached to the propanimidoyl chloride backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanimidoyl chloride, N-hydroxy-2-(phenylhydrazono)- typically involves the reaction of propanimidoyl chloride with N-hydroxy-2-(phenylhydrazono) under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(phenylhydrazono)propanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a range of substituted derivatives .
Scientific Research Applications
N-hydroxy-2-(phenylhydrazono)propanimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanimidoyl chloride, N-hydroxy-2-(phenylhydrazono)- involves its interaction with molecular targets through its reactive functional groups. The phenylhydrazono group and the hydroxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and chemical effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Propanimidoyl chloride: Lacks the phenylhydrazono and hydroxy groups, making it less reactive in certain contexts.
N-hydroxy-2-(phenylhydrazono)propanamide: Similar structure but with an amide group instead of a chloride group, leading to different reactivity and applications.
Phenylhydrazono derivatives: Compounds with similar phenylhydrazono groups but different backbones, resulting in varied properties and uses.
Uniqueness
Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
58159-43-6 |
|---|---|
Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65g/mol |
IUPAC Name |
(1Z,2E)-N-hydroxy-2-(phenylhydrazinylidene)propanimidoyl chloride |
InChI |
InChI=1S/C9H10ClN3O/c1-7(9(10)13-14)11-12-8-5-3-2-4-6-8/h2-6,12,14H,1H3/b11-7+,13-9- |
InChI Key |
HCEWSPXKKBQMGQ-HFLJYHARSA-N |
SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(3-fluorophenyl)[4-(methylsulfonyl)-1-piperazinyl]methyl}[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603231.png)
![4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B603232.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide](/img/structure/B603234.png)
methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)
![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B603241.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603243.png)
![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide](/img/structure/B603245.png)

![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)
![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)
![(4-{[4-(Azepan-1-ylsulfonyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B603252.png)
